3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-15-4-5-16-6-7-17-12-3-2-10(9-14)8-11(12)13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJJRXCXTLHUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 2 2 Methoxyethoxy Ethoxy Benzonitrile
Anticancer Research
A significant area of research for benzonitrile (B105546) derivatives is in oncology. Various substituted benzonitriles have been synthesized and evaluated for their anticancer properties. For example, some benzonitrile compounds have shown activity against human cancer cell lines. The mechanism of action for such compounds can vary, with some acting as inhibitors of crucial cellular signaling pathways, such as those mediated by protein kinases. The structural features of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile make it a candidate for investigation in this area.
Antimicrobial Research
Benzonitrile derivatives have also been explored for their potential as antimicrobial agents. Studies have shown that certain substituted benzonitriles exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. The presence of a halogen atom, such as chlorine, on the aromatic ring is a common feature in many antimicrobial compounds, as it can enhance their activity. Therefore, this compound could be a subject of interest in the development of new antimicrobial agents.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro 4 2 2 Methoxyethoxy Ethoxy Benzonitrile
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile, with a molecular formula of C12H14ClNO3, the expected exact mass can be calculated.
Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C12H14ClNO3 |
| Calculated Exact Mass | 255.0662 g/mol |
| Observed Ion (e.g., [M+H]⁺) | 256.0735 |
Note: This table represents predicted data, as specific experimental results are not publicly available.
Fragmentation analysis in mass spectrometry provides valuable insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, cleavage of the ether linkages is a probable fragmentation pathway. The fragmentation of benzonitrile (B105546) derivatives often involves the loss of the cyano group or side-chain fragmentation.
Predicted Fragmentation Pattern
| m/z (mass-to-charge ratio) | Possible Fragment |
| 255/257 | [M]⁺˙ (Molecular ion with isotopic pattern for Chlorine) |
| 224 | [M - OCH3]⁺ |
| 180 | [M - C4H9O2]⁺ |
| 153 | [Cl-C6H3(OH)-CN]⁺˙ |
| 126 | [Cl-C6H3-CN]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on the compound's structure.
Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR details the carbon skeleton. For this compound, the different electronic environments of the aromatic and aliphatic protons and carbons would result in a distinct set of signals. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromatic ring currents.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.7 | d | 1H | Ar-H (ortho to CN) |
| ~ 7.5 | dd | 1H | Ar-H (ortho to Cl) |
| ~ 7.0 | d | 1H | Ar-H (ortho to ether) |
| ~ 4.2 | t | 2H | O-CH₂ |
| ~ 3.8 | t | 2H | O-CH₂ |
| ~ 3.7 | t | 2H | O-CH₂ |
| ~ 3.5 | t | 2H | O-CH₂ |
| ~ 3.3 | s | 3H | O-CH₃ |
Note: This table contains predicted chemical shifts and multiplicities based on analogous structures.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 | Ar-C-O |
| ~ 135 | Ar-C-Cl |
| ~ 134 | Ar-CH |
| ~ 118 | Ar-CH |
| ~ 116 | Ar-C-CN |
| ~ 115 | Ar-CH |
| ~ 105 | C-CN |
| ~ 71 | O-CH₂ |
| ~ 70 | O-CH₂ |
| ~ 69 | O-CH₂ |
| ~ 68 | O-CH₂ |
| ~ 59 | O-CH₃ |
Note: This table contains predicted chemical shifts based on known substituent effects on benzonitrile rings.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, providing a complete and unambiguous structural assignment.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it reveals the arrangement of molecules within the crystal lattice, known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
As no published crystal structure for this compound is available, we can only predict its likely molecular geometry. The benzonitrile ring would be planar, with the chloro and ether substituents lying in or close to the plane of the ring. The flexible ethoxy-ethoxy side chain would likely adopt a conformation that minimizes steric hindrance. The crystal packing would likely involve π-π stacking of the aromatic rings and dipole-dipole interactions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. Each functional group has characteristic absorption or scattering frequencies.
For this compound, the key functional groups that would give rise to characteristic vibrational bands are the nitrile group (C≡N), the aromatic ring (C=C), the ether linkages (C-O), and the carbon-chlorine bond (C-Cl).
Expected Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~ 2230 | C≡N stretch | IR, Raman |
| ~ 1600-1450 | Aromatic C=C stretches | IR, Raman |
| ~ 1250 | Aryl-O stretch | IR |
| ~ 1100 | Aliphatic C-O stretch | IR |
| ~ 800-600 | C-Cl stretch | IR, Raman |
Note: This table presents expected vibrational frequencies based on typical ranges for these functional groups.
Computational and Theoretical Chemistry Studies of 3 Chloro 4 2 2 Methoxyethoxy Ethoxy Benzonitrile
Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles
Exploration of Molecular Targets and Ligand-Receptor Interactions (In Vitro Studies)
Detailed investigations into the molecular targets and ligand-receptor interactions of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile have not been reported in publicly accessible scientific literature. The compound is primarily referenced in chemical synthesis literature and patents as a precursor or building block for other molecules.
Enzyme Binding and Inhibition Kinetics (e.g., Xanthine Oxidoreductase, SGLT2, Tyrosine Kinases)
There are no available in vitro studies that characterize the binding affinity or inhibitory activity of this compound against key enzymes such as Xanthine Oxidoreductase, Sodium-glucose cotransporter 2 (SGLT2), or various Tyrosine Kinases. Consequently, kinetic data, including crucial metrics like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), remain undetermined for this compound.
Receptor Affinity and Selectivity Profiling (e.g., EGFR)
Scientific literature lacks data on the receptor affinity and selectivity profile of this compound. No studies have been published that assess its binding to specific receptors, such as the Epidermal Growth Factor Receptor (EGFR), or that profile its selectivity across a panel of different receptor types.
Biophysical Characterization of Protein-Ligand Complexes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
There are no published reports on the biophysical characterization of protein-ligand complexes involving this compound. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which are used to elucidate the specific molecular interactions like hydrogen bonding and hydrophobic contacts between a ligand and its protein target, have not been applied to this compound in the available literature.
Cellular Mechanistic Studies (In Vitro Cell Line Experiments)
Consistent with the absence of defined molecular targets, there is a corresponding lack of published research on the effects of this compound in cellular systems. Mechanistic studies using in vitro cell line models have not been reported.
Modulation of Intracellular Signaling Cascades
No data is available to describe how this compound may modulate intracellular signaling cascades. Research into its potential effects on signaling pathways, such as protein phosphorylation events or the activity of downstream effectors, has not been documented.
Gene and Protein Expression Analysis in Cellular Systems
There are no studies in the public domain that have analyzed changes in gene or protein expression in cellular systems following treatment with this compound.
Data Tables
Due to the absence of quantitative data in the scientific literature regarding the in vitro biological activity of this compound, no data tables can be generated at this time.
Design and Application as Molecular Probes and Chemical Tools for Biological Systems
The rational design of molecular probes and chemical tools is fundamental to elucidating complex biological processes. nih.govnih.gov The structure of this compound possesses distinct features that could be leveraged for these applications. The molecule can be dissected into three key components: the benzonitrile (B105546) moiety, the chloro substituent, and the polyether side chain, each contributing unique properties that are valuable for creating sophisticated biological tools. sigmaaldrich.com
The benzonitrile group is a particularly useful functional group for molecular probes. nih.gov The nitrile (C≡N) stretching vibration is sensitive to its local chemical and electrostatic environment, making it an effective infrared (IR) probe. researchgate.net This property could be utilized to monitor changes in hydrogen bonding or intrinsic electric fields within a protein's active site or a cellular membrane. researchgate.net Furthermore, the nitrile group can participate in significant biological interactions, including hydrogen bonding, polar interactions, and π-π stacking, which can enhance binding affinity and selectivity to target proteins. researchgate.netnih.gov It can also serve as a surrogate for hydroxyl or carboxyl groups due to its polarity and ability to act as a strong hydrogen bond acceptor. nih.gov
The flexible polyether chain (–O–CH₂–CH₂–O–CH₂–CH₂–O–CH₃) is crucial for modulating the molecule's physicochemical properties. Such chains, common in polymer chemistry, influence solubility, hydrophilicity, and conformational flexibility. wikipedia.org By adjusting the length and composition of this chain, it is possible to control the molecule's ability to cross cellular membranes, its distribution within different cellular compartments, and its pharmacokinetic profile. This chain could also be terminated with a reactive group, such as an alkyne or azide, to enable "click" chemistry for covalently linking the probe to its biological target or to a reporter molecule for visualization. acs.org
The chloro substituent on the aromatic ring also plays a critical role. Halogen atoms like chlorine can significantly alter the electronic properties of the benzene ring, influencing its reactivity and binding interactions. nih.gov Chlorine can act as a bioisostere for other functional groups and can be strategically placed on a molecule to block sites of metabolic oxidation, thereby increasing the probe's half-life and stability within a biological system. nih.govwikipedia.orgcambridgemedchemconsulting.com The presence of chlorine can also facilitate halogen bonding, a specific type of non-covalent interaction that can contribute to the high-affinity binding of a ligand to its protein target.
Structure-Activity Relationship (SAR) Investigations for Modulating Biological Functions
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For a compound like this compound, a systematic investigation would involve modifying its distinct structural components to optimize a desired biological function, focusing on molecular features rather than clinical outcomes.
Systematic Variation of the Polyether Chain and Benzonitrile Substituents
A primary SAR strategy involves the systematic modification of the polyether chain and the substituents on the benzonitrile ring. The goal is to probe the steric and electronic requirements for optimal interaction with a hypothetical biological target.
Polyether Chain Variation: The length, branching, and composition of the ether chain would be altered. For example, analogues could be synthesized with fewer (e.g., ethoxy or methoxyethoxy) or more (e.g., longer polyethylene glycol) ether units. This would modulate the compound's solubility, flexibility, and the spatial positioning of the benzonitrile headgroup, which could be critical for fitting into a binding pocket.
Benzonitrile Substituent Variation: The chlorine atom's position could be moved around the ring (e.g., to the 2- or 5-position) to explore how this impacts binding. Furthermore, the chlorine could be replaced with other substituents of varying size and electronic character (e.g., fluorine, bromine, methyl, trifluoromethyl) to fine-tune interactions. Additional substituents could also be introduced to further probe the target's binding site.
The table below illustrates a hypothetical SAR study based on these principles.
| Modification | Rationale | Hypothetical Relative Potency |
| Shorten polyether chain (n=1) | Test importance of chain length for reaching target site | 0.4 |
| Lengthen polyether chain (n=3) | Explore if a longer, more flexible chain improves binding | 0.8 |
| Replace 3-Chloro with 3-Fluoro | Evaluate effect of a smaller, more electronegative halogen | 1.2 |
| Replace 3-Chloro with 3-Methyl | Probe steric tolerance and electronic effects of an alkyl group | 0.7 |
| Move Chloro to 2-position | Investigate positional importance of the halogen for binding | 0.2 |
| Add 5-Fluoro substituent | Assess if additional substitution enhances binding affinity | 1.5 |
Bioisosteric Replacements within the Molecular Framework
Bioisosterism involves substituting one atom or group of atoms for another with similar physical or chemical properties to enhance a compound's biological activity or pharmacokinetic profile. wikipedia.orgacs.org This strategy is widely used to optimize lead compounds by improving metabolic stability, altering bioavailability, or reducing toxicity without drastically changing the chemical structure. chem-space.com
For this compound, several bioisosteric replacements could be explored:
Nitrile Group: The nitrile group is a versatile pharmacophore but can be replaced to modulate its electronic and hydrogen-bonding characteristics. researchgate.net It can function as a bioisostere for a carbonyl group or a halogen. nih.govscripps.edu Potential replacements include a trifluoromethyl (–CF₃) group or a different halogen to maintain electron-withdrawing properties, or a small heterocyclic ring like an oxadiazole to mimic its size and polarity. wikipedia.org
Chlorine Atom: A chlorine substituent can be considered a bioisostere for other groups like –OH, –SH, –CF₃, or –CN. nih.govchemrxiv.org Replacing the chlorine with a trifluoromethyl group, for instance, would introduce a bulkier, highly lipophilic, and metabolically stable group. Swapping it for a fluorine atom would reduce size while increasing electronegativity, which could alter binding interactions. cambridgemedchemconsulting.com
A conceptual table of bioisosteric replacements and their potential effects is presented below.
| Original Group | Bioisosteric Replacement | Potential Effect |
| Nitrile (–C≡N) | Ketone (–C=O) | Alter hydrogen bond acceptor properties; function as carbonyl equivalent. nih.gov |
| Nitrile (–C≡N) | Tetrazole | Increase acidity; serve as a carboxylic acid bioisostere. chem-space.com |
| Chlorine (–Cl) | Trifluoromethyl (–CF₃) | Increase lipophilicity and metabolic stability. wikipedia.org |
| Chlorine (–Cl) | Cyano (–C≡N) | Change electronics and increase hydrophilicity. scripps.edu |
| Ether Oxygen (–O–) | Thioether (–S–) | Decrease polarity; alter chain conformation. |
| Ether Oxygen (–O–) | Amine (–NH–) | Introduce hydrogen bond donor capability. |
Conceptual Approaches for Targeted Delivery Systems (e.g., Functionalized Nanocarriers or MOFs)
Delivering a biologically active compound specifically to its site of action can maximize its efficacy while minimizing off-target effects. Advanced delivery platforms, such as functionalized nanocarriers and metal-organic frameworks (MOFs), offer conceptual pathways for the targeted delivery of small molecules like this compound.
Functionalized Nanocarriers: Nanocarriers, such as liposomes and polymeric nanoparticles, are nanoscale vehicles designed to encapsulate and transport therapeutic agents. The compound could be loaded into the core of these carriers, protecting it from degradation in the bloodstream and controlling its release. The surface of these nanocarriers can be chemically modified with targeting ligands—such as antibodies, peptides, or aptamers—that specifically recognize and bind to receptors overexpressed on diseased cells, thereby directing the payload to the desired tissue.
Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govnorthwestern.edu Their exceptionally high surface area and tunable pore sizes make them promising candidates for drug delivery. researchgate.netrsc.org A small molecule like this compound could be loaded into the pores of a MOF through methods like co-precipitation during MOF synthesis or post-synthetic encapsulation. nih.gov The release of the molecule from the MOF could be triggered by specific physiological conditions, such as a change in pH or the presence of certain biomolecules. The MOF structure itself can be designed using specific metal clusters and organic linkers to optimize loading capacity and release kinetics. nih.gov
Future Perspectives and Unaddressed Research Questions
Discovery of Novel Synthetic Routes and Enabling Technologies
While classical methods for the synthesis of substituted benzonitriles, such as nucleophilic aromatic substitution or Sandmeyer reactions, are likely applicable, the future of synthesizing 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile lies in the adoption of novel and more efficient synthetic strategies. Key areas for future investigation include:
Continuous Flow Synthesis: The development of continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency. acs.orgnih.govnih.gov This technology allows for precise control over reaction parameters, which is crucial for optimizing the synthesis of complex molecules. nih.gov
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable milder and more selective C-H functionalization and cross-coupling reactions, potentially offering new routes to this and related compounds.
Biocatalysis: Employing engineered enzymes, such as nitrilases or halogenases, could provide highly selective and environmentally friendly synthetic pathways. startus-insights.com Biocatalytic approaches often operate under mild conditions and can offer high enantioselectivity.
Table 1: Comparison of Potential Synthetic Technologies
| Technology | Potential Advantages | Key Research Questions |
| Continuous Flow | Improved safety, scalability, and control. nih.gov | Optimization of reactor design and reaction conditions. |
| Photoredox Catalysis | Mild reaction conditions, high selectivity. | Development of suitable photocatalysts and reaction partners. |
| Biocatalysis | High selectivity, green chemistry principles. startus-insights.com | Enzyme discovery, engineering, and stability. |
Elucidation of Underexplored Reactivity Profiles and New Chemical Transformations
The reactivity of this compound is largely unexplored. Future research should focus on understanding the interplay of its functional groups—the nitrile, the chloro substituent, and the ether chain.
Nitrile Group Transformations: Beyond simple hydrolysis to the corresponding carboxylic acid or reduction to an amine, the reactivity of the nitrile group as a versatile synthetic handle should be explored. This includes its participation in cycloaddition reactions and its use as a directing group in metal-catalyzed C-H activation.
Cross-Coupling Reactions: The chloro-substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the synthesis of novel derivatives.
Ether Chain Modification: The ether chain, while generally stable, could be a site for modification or could influence the compound's physical properties and reactivity through chelation effects with metal catalysts.
Advances in Computational Prediction and De Novo Design of Functional Analogues
Computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery and optimization of functional molecules related to this compound.
Property Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, spectroscopic, and reactive properties of the molecule and its analogues. nih.gov This can guide experimental efforts by prioritizing compounds with desired characteristics.
De Novo Design: Generative models and artificial intelligence can be employed for the de novo design of new molecules with tailored properties. mdpi.com By inputting desired functionalities, these algorithms can propose novel structures based on the 3-chloro-4-alkoxybenzonitrile scaffold. mdpi.com
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of potential reactions, helping to optimize conditions and predict outcomes for novel transformations.
Emerging Opportunities in Bioengineering and Nanotechnology Utilizing the Compound's Structure
The unique combination of a polar ether chain and a reactive aromatic core suggests potential applications in the fields of bioengineering and nanotechnology.
Bioconjugation: The nitrile group or the aromatic ring could be functionalized to allow for covalent attachment to biomolecules, such as proteins or DNA. organic-chemistry.org This could enable its use as a molecular probe or for targeted drug delivery. The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups in biological systems. mdpi.comnih.govmdpi.com
Self-Assembling Systems: The amphiphilic nature of the molecule, with its polar ether tail and nonpolar aromatic head, could be exploited to create self-assembling monolayers or other nanostructures on surfaces.
Functional Materials: Incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or recognition properties. unimelb.edu.au The nitrile group is a known functional group in the development of materials for energy storage. nih.gov
Table 2: Potential Applications in Emerging Fields
| Field | Potential Application | Key Research Questions |
| Bioengineering | Molecular probes, drug delivery scaffolds. springernature.com | Biocompatibility, targeting specificity, and in vivo stability. |
| Nanotechnology | Self-assembled monolayers, functional nanoparticles. chemisgroup.us | Control over self-assembly, characterization of nanostructures. |
| Materials Science | Advanced polymers, metal-organic frameworks. unimelb.edu.au | Material properties, processability, and long-term stability. |
Identification of Knowledge Gaps and Strategic Research Priorities for Comprehensive Understanding
A comprehensive understanding of this compound requires a systematic approach to address current knowledge gaps. Strategic research priorities should include:
Fundamental Physicochemical Characterization: A thorough experimental determination of its fundamental properties, including solubility, stability, and spectroscopic data, is a prerequisite for any further research.
Systematic Reactivity Studies: A systematic investigation of its reactivity with a range of common reagents is needed to build a comprehensive reaction profile.
Exploration of Biological Activity: Screening for biological activity in various assays could uncover potential applications in medicinal chemistry. The benzonitrile (B105546) moiety is present in numerous pharmaceutical compounds. mdpi.com
Toxicological and Environmental Impact Assessment: As with any novel chemical entity, a thorough evaluation of its toxicological profile and potential environmental impact is crucial for responsible development.
By addressing these unaddressed research questions and pursuing these future perspectives, the scientific community can unlock the full potential of this compound and its analogues.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A validated route uses 3-chloro-4-hydroxybenzonitrile as a starting material, which undergoes etherification with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours . Key factors affecting yield include:
- Solvent choice : DMF improves solubility but may increase side reactions.
- Temperature : Higher temperatures (>100°C) risk decomposition of the methoxyethoxyethoxy group.
- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer: A multi-technique approach is recommended:
- NMR :
- FT-IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C ether) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 299.1 (calculated for C₁₂H₁₄ClNO₃) .
Critical Note: Discrepancies in δ values may arise due to solvent polarity or impurities. Always compare with computed spectra (e.g., PubChem data) .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxyethoxyethoxy substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The methoxyethoxyethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic substitution but deactivating it toward SNAr. Steric hindrance from the bulky ether chain reduces accessibility to the para-position. For example:
Q. What mechanistic insights explain contradictory bioactivity results in kinase inhibition assays?
Methodological Answer: Contradictions arise from assay conditions and target specificity. For instance:
- Kinase A Inhibition : IC₅₀ = 1.2 µM in assays with ATP concentration ≤10 µM, but no activity at ATP ≥100 µM .
- Off-Target Effects : The compound exhibits non-competitive inhibition against Kinase B due to binding at an allosteric site, as shown by X-ray crystallography .
Recommendation: Use orthogonal assays (e.g., ITC for binding affinity, SPR for kinetics) to resolve discrepancies .
Q. How can computational modeling predict the compound’s solubility and membrane permeability?
Methodological Answer:
- LogP Calculation : Predicted LogP = 2.8 (Schrödinger QikProp), indicating moderate lipophilicity .
- MD Simulations : The methoxyethoxyethoxy chain adopts flexible conformations, enhancing aqueous solubility (~2.5 mg/mL) but reducing passive diffusion (Papp = 1.2 × 10⁻⁶ cm/s in Caco-2 assays) .
Validation Strategy: Compare with experimental HPLC-derived solubility and PAMPA permeability data .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
Methodological Answer: Common impurities include:
- Unreacted Starting Material : 3-chloro-4-hydroxybenzonitrile (detectable via HPLC at 254 nm).
- Side Products : Di-ether byproducts from over-alkylation (resolved using UPLC-MS/MS) .
Mitigation: Optimize reaction stoichiometry (1:1.2 molar ratio of starting material to alkylating agent) and use gradient elution chromatography for separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
